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molecular formula C8H16N2 B2754879 rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 1487346-91-7

rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No. B2754879
M. Wt: 140.23
InChI Key: NLRPLOMLCUJBET-SFYZADRCSA-N
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Patent
US07547690B2

Procedure details

Neat ammonium formate (2 g, 31.7 mmol) was added to stirred suspension of 9-benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane (250 mg, 1.085 mmol) and 10% Pd-C (150 mg, 0.141 mmol) in abs. ethanol (50 ml). The mixture was heated to reflux for 2-3 h. The suspension was filtered and to the filtrate TFA (0.5 ml) was added and evaporated to dryness to afford 3-methyl-3,9-diazabicyclo[4.2.1]nonane and isolated as the bis-TFA salt. LC/MS: m/e 141 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
150 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].C([N:12]1[CH:18]2[CH2:19][CH2:20][CH:13]1[CH2:14][N:15]([CH3:21])[CH2:16][CH2:17]2)C1C=CC=CC=1>[Pd].C(O)C>[CH3:21][N:15]1[CH2:16][CH2:17][CH:18]2[NH:12][CH:13]([CH2:20][CH2:19]2)[CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CN(CCC1CC2)C
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2-3 h
Duration
2.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered and to the filtrate TFA (0.5 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CN1CC2CCC(CC1)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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